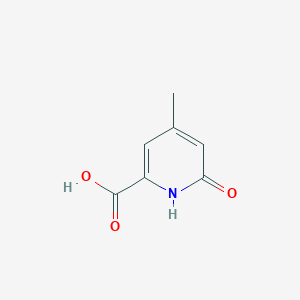

6-Hydroxy-4-methylpyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxy-4-methylpyridine-2-carboxylic acid, also known as 2-Hydroxy-6-methylisonicotinic acid, is a heterocyclic building block . It has an empirical formula of C7H7NO3 and a molecular weight of 153.14 .

Synthesis Analysis

The synthesis of this compound involves its reaction with carboxylic acids RCOOH to give an equilibrium mixture of products . It has also been used in the preparation of 2-(2-benzoxazolyl)-6-methylpyridine and 1,5-cyclooctadiene iridium (I) complexes bearing chelating ligands .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The overall structure of the monomer consists of N- and C-terminal domains connected by a short linker loop .Chemical Reactions Analysis

This compound reacts with carboxylic acids RCOOH to give an equilibrium mixture of products . It has been studied for its interactions with carrier ligands of antidiabetic metal complexes with human serum albumin, its ability to chelate metalloenzyme inhibitors, and its interactions of insulin-mimetic zinc (II) complexes with cell constituents .Physical and Chemical Properties Analysis

This compound is a solid with a melting point of >300 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 489.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .Applications De Recherche Scientifique

Synthesis and Biomedical Applications

6-Hydroxy-4-methylpyridine-2-carboxylic acid is involved in the synthesis of compounds with significant antioxidant potential. For instance, its derivatives have been synthesized for use in biomedical studies, particularly those utilizing magnetic resonance imaging (MRI) technologies. These derivatives display promising antioxidant properties, highlighting their potential in medical research and applications related to oxidative stress and imaging (Yushkova et al., 2013).

Metal-Organic Frameworks (MOFs)

Research has explored the utility of this compound in the development of metal-organic frameworks (MOFs). These frameworks are constructed via carboxylate bridging and are studied for their intricate hydrogen bonding patterns, which contribute to their three-dimensional network structures. The structuring of water molecules within these frameworks, influenced by the surrounding environment, is of particular interest for applications in catalysis, storage, and separation technologies (Mirzaei et al., 2012).

Enzyme Inhibition

The compound and its derivatives have been evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, demonstrating effective inhibition. This suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma, epilepsy, and altitude sickness (Yenikaya et al., 2011).

Structural and Molecular Interactions

Studies on methylated derivatives of 6-hydroxy-pyridine-2-carboxylic acid have revealed insights into intermolecular interactions and lipophilicity. Methylation affects the equilibrium of lactam and lactim tautomers, influencing crystallization behaviors and potential drug design and development applications (Katrusiak et al., 2011).

Photophysics and Spectroscopy

In the realm of photophysics, the deprotonated form of 6-hydroxy-nicotinic acid (a related compound) has been analyzed to understand its gas-phase structure. This research is pivotal for the development of new spectroscopic techniques and materials with unique optical properties (van Stipdonk et al., 2014).

Mécanisme D'action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-methyl-6-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)8-6(9)3-4/h2-3H,1H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQBFLPXQKUYNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B358119.png)

![Isopropyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B358120.png)

![4-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]phenyl methyl ether](/img/structure/B358122.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B358127.png)

![2-Methoxyethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B358128.png)

![N-[5-Cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-2-fluorobenzamide](/img/structure/B358129.png)

![Ethyl 7-butyl-6-(4-chlorobenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B358131.png)

![3-(2-hydroxyphenyl)-5-(3-isopropoxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B358136.png)

![6-(2-furylmethyl)-4-(4-methoxyphenyl)-3-methyl-1-phenyl-4,6-dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidin-5(1H)-imine](/img/structure/B358137.png)

![2-(4-fluorophenyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B358140.png)

![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]phenyl methyl ether](/img/structure/B358141.png)

![2-{4,8-dimethyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(3-pyridinyl)acetamide](/img/structure/B358142.png)